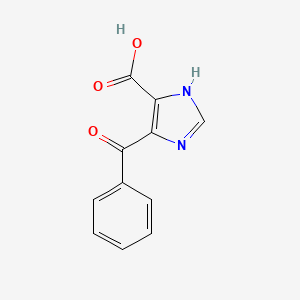

4-benzoyl-1H-imidazole-5-carboxylic acid

CAS No.: 313968-01-3

Cat. No.: VC4597466

Molecular Formula: C11H8N2O3

Molecular Weight: 216.196

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 313968-01-3 |

|---|---|

| Molecular Formula | C11H8N2O3 |

| Molecular Weight | 216.196 |

| IUPAC Name | 4-benzoyl-1H-imidazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H8N2O3/c14-10(7-4-2-1-3-5-7)8-9(11(15)16)13-6-12-8/h1-6H,(H,12,13)(H,15,16) |

| Standard InChI Key | XQMLPKHBEYBLNT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(NC=N2)C(=O)O |

Introduction

Structural and Physicochemical Properties

The compound’s imidazole ring adopts a planar conformation, with the benzoyl and carboxylic acid groups positioned ortho to each other. Key physicochemical parameters include:

The carboxylic acid group confers moderate acidity, while the benzoyl moiety enhances lipophilicity, influencing its pharmacokinetic behavior . Spectroscopic characterization via -NMR reveals distinct proton environments: the imidazole ring protons appear as singlet signals between δ 7.6–8.2 ppm, while aromatic protons from the benzoyl group resonate at δ 7.3–7.9 ppm .

Synthetic Methodologies

Acyl Chloride-Mediated Coupling

A common synthesis involves activating 1H-imidazole-5-carboxylic acid to its acyl chloride using oxalyl chloride, followed by coupling with benzophenone derivatives under basic conditions :

-

Coupling:

Reacting the acyl chloride with 3- or 4-aminobenzophenone in DMF at 90°C yields the target compound in 58–77% yield .

Alternative Routes

-

Microwave-assisted synthesis: Reduces reaction time from 18 hours to 30 minutes while maintaining yields >70% .

-

Solid-phase synthesis: Utilizes resin-bound imidazole precursors for high-throughput library generation .

Biological Applications and Mechanisms

Anticancer Activity

4-Benzoyl-1H-imidazole-5-carboxylic acid derivatives exhibit potent antiproliferative effects against melanoma (A375, WM-164) and prostate cancer (PC-3) cell lines, with IC values as low as 24 nM . Key mechanisms include:

-

Tubulin polymerization inhibition: Competes with colchicine for binding to β-tubulin’s Cys-241 residue, disrupting microtubule assembly .

-

Overcoming multidrug resistance: Retains efficacy in paclitaxel-resistant cell lines (resistance index = 1.3 vs. 69.3 for paclitaxel) .

Anti-Inflammatory Action

Methylated analogs (e.g., 1-methyl-2-(4-X-benzoyl)imidazole-5-carboxylic acids) reduce carrageenan-induced edema in murine models by 62–78%, comparable to tolmetin . The carboxylic acid group chelates cyclooxygenase-2’s (COX-2) Arg-120, suppressing prostaglandin synthesis .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume